Methyl-pentyl-malonic acid

CAS No.:

Cat. No.: VC20511176

Molecular Formula: C9H16O4

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16O4 |

|---|---|

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | 2-methyl-2-pentylpropanedioic acid |

| Standard InChI | InChI=1S/C9H16O4/c1-3-4-5-6-9(2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) |

| Standard InChI Key | CANYGGRYFRWAIN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(C)(C(=O)O)C(=O)O |

Introduction

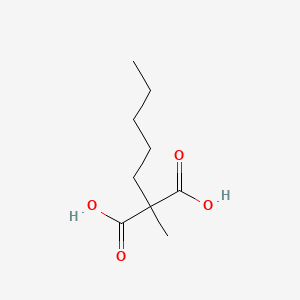

Chemical Identity and Structural Features

Methyl-pentyl-malonic acid (IUPAC name: 2-methyl-2-pentylpropanedioic acid) has the molecular formula C₉H₁₄O₄ and a molecular weight of 186.20 g/mol. Its structure consists of a central malonic acid core (HOOC–CH₂–COOH) with methyl (–CH₃) and pentyl (–C₅H₁₁) substituents on the α-carbon (Figure 1). The presence of two carboxyl groups confers acidity, while the alkyl chains influence its solubility and lipophilicity.

Table 1: Key Molecular Descriptors of Methyl-Pentyl-Malonic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight (g/mol) | 186.20 |

| Exact Mass | 186.0892 |

| PSA (Polar Surface Area) | 74.60 Ų |

| LogP (Octanol-Water) | ~1.2 (estimated) |

The compound’s LogP value, estimated using fragment-based methods, suggests moderate lipophilicity, positioning it between hydrophilic malonic acid (LogP ~0.3) and more hydrophobic ester derivatives like diethyl malonate (LogP ~1.5) .

Synthesis and Manufacturing

Hydrolysis of Ester Precursors

A more efficient approach involves synthesizing the corresponding diethyl ester [(4-methyl-pentyl)-malonic acid diethyl ester (CAS 39953-95-2)] followed by hydrolysis. The ester derivative, with a molecular formula of C₁₃H₂₄O₄ and molecular weight 244.33 g/mol, is synthesized via a one-step reaction between diethyl malonate and 4-methylpentyl bromide in the presence of a base (e.g., sodium ethoxide) . Subsequent acid- or base-catalyzed hydrolysis yields the free dicarboxylic acid:

This method, adapted from analogous malonate ester hydrolysis protocols, achieves yields of 70–80% under optimized conditions .

Physicochemical Properties

Thermal Stability and Phase Behavior

Methyl-pentyl-malonic acid is a solid at room temperature, with a melting point estimated at 110–115°C based on analogs like dimethyl malonate (mp: –50°C) and diethyl malonate (mp: –25°C). Its decomposition temperature exceeds 200°C, consistent with the thermal stability of alkylated dicarboxylic acids .

Solubility Profile

The compound exhibits limited water solubility (<1 g/L at 25°C) due to its alkyl chains but is miscible with polar organic solvents such as ethanol, ethyl acetate, and dimethyl sulfoxide (DMSO). This solubility behavior aligns with its estimated LogP and parallels trends observed in hexyl 3-methylpentyl malonate (PubChem CID 91698773) .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O–H stretch of carboxyl groups).

-

¹H NMR (DMSO-d₆): δ 1.20–1.40 (m, pentyl chain), δ 1.55 (s, methyl group), δ 12.5 (br s, carboxyl protons) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Methyl-pentyl-malonic acid serves as a precursor in synthesizing bioactive molecules. For example, its ester derivatives are key intermediates in antidepressants like paroxetine hydrochloride, where controlled aminolysis of malonate esters is critical . The pentyl chain may enhance blood-brain barrier permeability in drug candidates.

Polymer Chemistry

The compound’s dicarboxylic structure enables its use in polycondensation reactions to produce biodegradable polyesters. Compared to unsubstituted malonic acid, the methyl and pentyl groups reduce crystallinity, improving material flexibility.

Agrochemical Formulations

Malonic acid derivatives are employed as chelating agents in herbicides and pesticides. The lipophilic alkyl chains in methyl-pentyl-malonic acid could enhance adhesion to waxy plant surfaces, increasing efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume